molecular formula C24H23NO B12720944 Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- CAS No. 824960-57-8

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Cat. No.: B12720944
CAS No.: 824960-57-8
M. Wt: 341.4 g/mol
InChI Key: KRWLDGSOXOZAQJ-UHFFFAOYSA-N
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Description

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is a synthetic compound with the molecular formula C24H23NO. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. It is known for its complex structure, which includes a naphthalene ring and an indole ring, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves the reaction of 7-ethyl-1-naphthalenyl and 1-propyl-1H-indol-3-yl groups under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various reagents.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with cannabinoid receptors.

    Medicine: It has potential therapeutic applications, such as pain management and anti-inflammatory effects, although more research is needed to fully understand its benefits and risks.

    Industry: This compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids and influencing pathways related to pain, mood, and appetite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific combination of the naphthalene and indole rings, along with the ethyl and propyl side chains. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

824960-57-8

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(7-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO/c1-3-14-25-16-22(19-9-5-6-11-23(19)25)24(26)20-10-7-8-18-13-12-17(4-2)15-21(18)20/h5-13,15-16H,3-4,14H2,1-2H3

InChI Key

KRWLDGSOXOZAQJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC

Origin of Product

United States

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